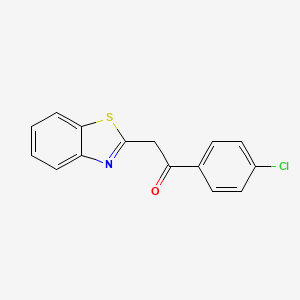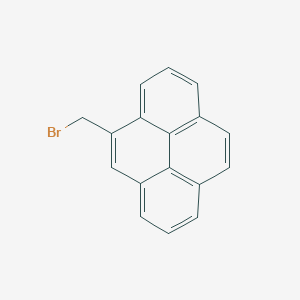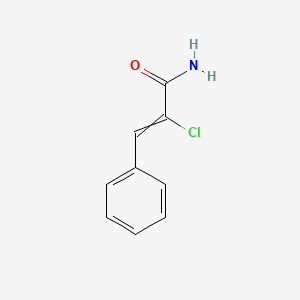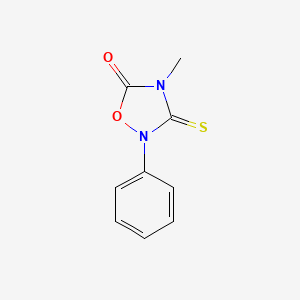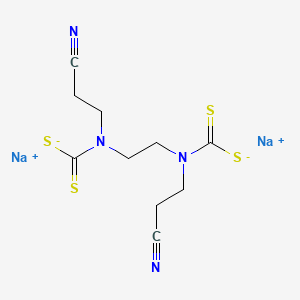![molecular formula C18H17N3O3 B14458769 N-[3-(1H-indol-3-yl)propyl]-3-nitrobenzamide CAS No. 72612-07-8](/img/structure/B14458769.png)
N-[3-(1H-indol-3-yl)propyl]-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indoles are compounds containing an indole moiety, which consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole . This compound is of significant interest due to its potential biological and pharmacological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-indol-3-yl)propyl]-3-nitrobenzamide typically involves the reaction of 3-nitrobenzoyl chloride with 3-(1H-indol-3-yl)propylamine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane . The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis method, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-(1H-indol-3-yl)propyl]-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The indole moiety can participate in electrophilic substitution reactions due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products Formed
Reduction: The major product formed is N-[3-(1H-indol-3-yl)propyl]-3-aminobenzamide.
Substitution: Depending on the electrophile used, various substituted indole derivatives can be formed.
Applications De Recherche Scientifique
N-[3-(1H-indol-3-yl)propyl]-3-nitrobenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antiviral, anti-inflammatory, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activities.
Mécanisme D'action
The mechanism of action of N-[3-(1H-indol-3-yl)propyl]-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes . The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide
- 3-(1H-Indol-3-yl)-N′-[3-(1H-indol-3-yl)propanoyl]propanohydrazide
Uniqueness
N-[3-(1H-indol-3-yl)propyl]-3-nitrobenzamide is unique due to the presence of both the indole and nitrobenzamide moieties, which confer distinct biological activities. The combination of these functional groups allows for diverse chemical reactivity and potential therapeutic applications.
Propriétés
Numéro CAS |
72612-07-8 |
|---|---|
Formule moléculaire |
C18H17N3O3 |
Poids moléculaire |
323.3 g/mol |
Nom IUPAC |
N-[3-(1H-indol-3-yl)propyl]-3-nitrobenzamide |
InChI |
InChI=1S/C18H17N3O3/c22-18(13-5-3-7-15(11-13)21(23)24)19-10-4-6-14-12-20-17-9-2-1-8-16(14)17/h1-3,5,7-9,11-12,20H,4,6,10H2,(H,19,22) |
Clé InChI |
FEYHCEGFFWNPBQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2)CCCNC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


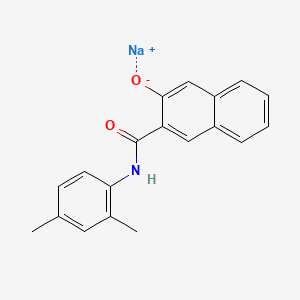
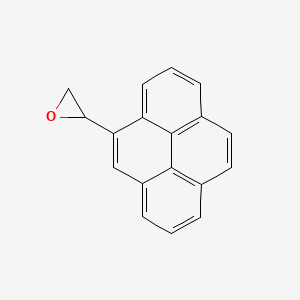
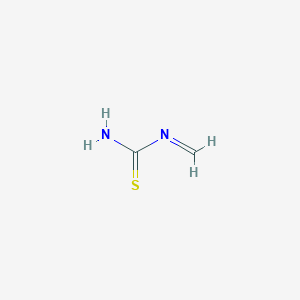
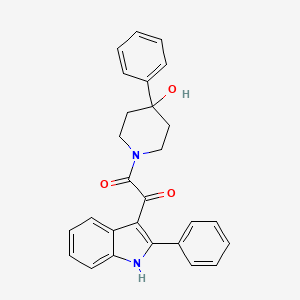
![Dimethyl 5,6-bis(methylcarbamoyloxymethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate](/img/structure/B14458718.png)




